molecular formula C14H13N5O B2891279 2-amino-4-(2-benzyl-2H-tetrazol-5-yl)phenol CAS No. 1092042-07-3

2-amino-4-(2-benzyl-2H-tetrazol-5-yl)phenol

Cat. No.: B2891279
CAS No.: 1092042-07-3
M. Wt: 267.292
InChI Key: VXOZYYDGWLKJCC-UHFFFAOYSA-N
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Description

2-amino-4-(2-benzyl-2H-tetrazol-5-yl)phenol is a compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-amino-4-(2-benzyl-2H-tetrazol-5-yl)phenol are not fully understood as of my knowledge cutoff in 2021. Tetrazole moieties, which are present in this compound, are known to interact with many enzymes and receptors in organisms via non-covalent interactions . These interactions result in a wide range of biological properties, including antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral activities .

Cellular Effects

The specific cellular effects of this compound are not well-documented as of my knowledge cutoff in 2021. Compounds with tetrazole moieties have been shown to have significant effects on various types of cells . For example, they can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not well-known as of my knowledge cutoff in 2021. It is known that tetrazole moieties can interact with many enzymes and receptors in organisms via non-covalent interactions . These interactions can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(2-benzyl-2H-tetrazol-5-yl)phenol typically involves the formation of the tetrazole ring followed by its attachment to the phenol moiety. One common method involves the cycloaddition reaction between a nitrile and an azide to form the tetrazole ring . This reaction is often carried out in the presence of a catalyst such as copper or zinc salts under mild conditions.

Industrial Production Methods

Industrial production of tetrazole derivatives, including this compound, often employs scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(2-benzyl-2H-tetrazol-5-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The amino and phenol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include substituted phenols, quinones, and various amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-amino-4-(2-benzyl-2H-tetrazol-5-yl)phenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(2H-tetrazol-5-yl)phenol
  • 2-amino-5-(2H-tetrazol-5-yl)phenol
  • 2-benzyl-4-(2H-tetrazol-5-yl)phenol

Uniqueness

The combination of these functional groups allows for a broader range of chemical reactions and interactions with biological targets compared to similar compounds .

Properties

IUPAC Name

2-amino-4-(2-benzyltetrazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O/c15-12-8-11(6-7-13(12)20)14-16-18-19(17-14)9-10-4-2-1-3-5-10/h1-8,20H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOZYYDGWLKJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2N=C(N=N2)C3=CC(=C(C=C3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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